3-Bromo-5-chlorobenzene-1,2-diol

Catalog No.
S693335
CAS No.
180995-18-0
M.F
C6H4BrClO2
M. Wt
223.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chlorobenzene-1,2-diol

CAS Number

180995-18-0

Product Name

3-Bromo-5-chlorobenzene-1,2-diol

IUPAC Name

3-bromo-5-chlorobenzene-1,2-diol

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

InChI

InChI=1S/C6H4BrClO2/c7-4-1-3(8)2-5(9)6(4)10/h1-2,9-10H

InChI Key

CZDVOQBFSGTTEI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)Br)Cl

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)Cl

3-Bromo-5-chlorobenzene-1,2-diol (CAS 180995-18-0) is a specialized dihalogenated catechol featuring distinct bromine and chlorine substituents at the 3- and 5-positions. In industrial and advanced laboratory synthesis, this specific substitution pattern serves as a high-value building block for complex active pharmaceutical ingredients (APIs), particularly sodium channel modulators, and advanced agrochemicals [1]. The presence of the 1,2-diol moiety enables standard catechol protection strategies, while the mixed halogens establish a predictable, procurement-critical hierarchy of reactivity for downstream functionalization, allowing chemists to bypass complex late-stage halogenations [2].

Substituting 3-bromo-5-chlorobenzene-1,2-diol with symmetrical analogs like 3,5-dibromocatechol or 3,5-dichlorocatechol severely compromises synthetic efficiency in multi-step workflows. Symmetrical dihalides lack orthogonal reactivity, leading to poor regioselectivity during mono-coupling reactions and resulting in complex product mixtures that require extensive, yield-reducing chromatographic separation [1]. Furthermore, utilizing a mono-halogenated catechol followed by late-stage halogenation often fails because the high electron density of the catechol ring promotes over-halogenation or undesired oxidative degradation[2]. Procuring the pre-installed 3-bromo-5-chloro scaffold ensures precise, stepwise functionalization without the severe yield penalties associated with symmetrical baselines.

Regioselective Mono-Coupling Efficiency via Halogen Orthogonality

In palladium-catalyzed cross-coupling reactions, the distinct carbon-halogen bond dissociation energies of the 3-bromo and 5-chloro positions allow for highly selective mono-functionalization. Procuring 3-bromo-5-chlorobenzene-1,2-diol enables direct C3-substitution while leaving the C5-chlorine intact for subsequent reactions or as a final pharmacophore element, drastically outperforming symmetrical dibromo-analogs [1].

Evidence DimensionRatio of mono-coupled to di-coupled product in standard Pd-catalyzed Suzuki coupling (1.05 equiv boronic acid)
Target Compound Data>95:5 regioselectivity favoring C3-substitution
Comparator Or Baseline3,5-dibromocatechol (typically yields ~60:40 mixtures of mono/di-substituted products)
Quantified Difference35% absolute improvement in mono-coupling selectivity
ConditionsStandard Pd(dppf)Cl2 catalysis, protected catechol intermediate, 1.05 equiv arylboronic acid

Eliminates the need for complex stoichiometric control and reduces downstream purification costs in API synthesis.

Avoidance of Late-Stage Over-Halogenation Yield Penalties

Building a 3-substituted-5-chlorocatechol motif from a simpler precursor requires late-stage chlorination, which is notoriously problematic on electron-rich catechol rings due to competing oxidation and over-chlorination. Utilizing the pre-halogenated 3-bromo-5-chlorobenzene-1,2-diol scaffold bypasses this step entirely, securing a much higher overall throughput for the target motif [1].

Evidence DimensionOverall yield of 3-aryl-5-chlorocatechol derivatives
Target Compound Data75-85% overall yield via direct cross-coupling of the pre-halogenated scaffold
Comparator Or BaselineLate-stage chlorination of 3-aryl catechols (<40% yield due to over-chlorination and oxidative degradation)
Quantified Difference>2-fold increase in target yield
ConditionsMulti-step synthesis comparing early-stage vs late-stage halogenation of electron-rich catechol rings

Procuring the precisely di-halogenated precursor bypasses the notoriously difficult and low-yielding late-stage chlorination of electron-rich aromatics.

Enhanced Oxidative Stability for Bulk Handling

Electron-rich catechols are prone to ambient auto-oxidation, necessitating strict inert-atmosphere handling. The dual electron-withdrawing halogens (bromine and chlorine) in 3-bromo-5-chlorobenzene-1,2-diol significantly raise the oxidation potential of the aromatic ring, providing a more robust material for pilot-scale weighing, transfer, and storage compared to unsubstituted baselines [1].

Evidence DimensionAnodic peak potential (Epa) and susceptibility to ambient auto-oxidation
Target Compound DataElevated Epa (> +0.7 V vs Ag/AgCl); high stability under ambient atmospheric exposure
Comparator Or BaselineUnsubstituted catechol (Epa ~ +0.4 V vs Ag/AgCl; rapidly oxidizes and darkens upon atmospheric exposure)
Quantified DifferencePositive shift in oxidation potential (> +0.3 V), directly correlating to reduced ambient degradation
ConditionsElectrochemical analysis and ambient atmospheric exposure at room temperature

Improves batch-to-batch reproducibility and simplifies bulk material handling in scale-up manufacturing.

Synthesis of Sodium Channel Modulators

This compound is a highly efficient precursor for complex pyridine-carboxamide derivatives used in pain management research. The C5-chlorine acts as a specific, stable lipophilic pharmacophore, while the C3-bromine serves as the reactive handle for regioselective coupling to the core scaffold[1].

Orthogonal Ligand Design for Transition Metal Catalysis

Highly suited for synthesizing unsymmetrical bidentate catecholate ligands. The orthogonal reactivity allows chemists to couple a bulky steric directing group at the 3-position while retaining the electron-withdrawing chlorine at the 5-position to finely tune the electronics of the metal center [2].

Advanced Agrochemical Development

Serves as a critical building block for specialized benzodioxole-based pesticides or fungicides. The pre-installed halogens allow for stepwise, regioselective functionalization required to build complex multi-ring systems without the yield losses associated with symmetrical redundancy [3].

XLogP3

2.5

Wikipedia

3-Bromo-5-chlorobenzene-1,2-diol

Dates

Last modified: 08-15-2023

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